2,6-Dibromo-4-fluorobenzylamine
Description
Significance of Fluorinated and Brominated Benzylamines as Synthetic Precursors
Fluorinated and brominated benzylamines are particularly significant as synthetic precursors due to the distinct properties imparted by these two halogens.
Fluorine, being the most electronegative element, can dramatically alter the electronic properties of a molecule. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the pKa of nearby functional groups. nih.gov This often leads to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. nih.gov The use of fluorine can also enhance the binding affinity of a molecule to its target protein. nih.gov
Bromine, on the other hand, is an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity makes brominated benzylamines highly versatile intermediates for constructing complex molecular architectures. Bromination is often considered an effective method to enhance the potency of bioactive agents.
The combination of both fluorine and bromine in a single benzylamine (B48309) molecule offers a dual advantage: the metabolic stability and electronic modulation provided by fluorine, coupled with the synthetic versatility of bromine.
Overview of Strategic Roles in Contemporary Chemical Research
In contemporary chemical research, halogenated benzylamines are employed in a multitude of strategic roles:
Building Blocks for Heterocyclic Synthesis: The amine functionality can be used to construct a wide variety of nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry.
Scaffolds for Combinatorial Chemistry: The benzylamine core provides a robust scaffold that can be readily functionalized at the amino group, the aromatic ring, and the benzylic position, allowing for the rapid generation of libraries of compounds for high-throughput screening.
Intermediates in Target-Oriented Synthesis: They serve as crucial intermediates in the multi-step synthesis of complex natural products and pharmaceutical agents. The benzyl (B1604629) group itself can act as a protecting group for the amine, which can be removed under specific conditions. wikipedia.org
Probes for Structure-Activity Relationship (SAR) Studies: The systematic variation of halogen substitution patterns on the benzylamine ring allows researchers to probe the specific interactions between a molecule and its biological target, guiding the design of more potent and selective compounds. nih.gov
Scope and Academic Relevance of 2,6-Dibromo-4-fluorobenzylamine in Chemical Transformations
While direct literature on the synthesis and reactivity of this compound is not extensively documented, its academic relevance can be inferred from the well-established chemistry of its constituent parts. The compound represents a highly functionalized and synthetically attractive building block.
A plausible and logical synthetic route to this compound would involve the reduction of the corresponding benzonitrile (B105546), 2,6-Dibromo-4-fluorobenzonitrile (B1428680). This precursor is a known compound, and the reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, often achieved through catalytic hydrogenation or with chemical reducing agents.
The strategic placement of the two bromine atoms ortho to the aminomethyl group, combined with the fluorine atom at the para position, makes this compound a precursor of significant interest for several reasons:
Orthogonal Reactivity: The bromine atoms can be selectively addressed in cross-coupling reactions, potentially allowing for sequential and site-specific introduction of different substituents.
Steric Influence: The bulky bromine atoms flanking the benzylamine moiety can impose conformational constraints, which could be exploited in the design of ligands for asymmetric catalysis or in shaping the topography of a molecule to fit a specific binding pocket.
Electronic Modulation: The electron-withdrawing nature of the fluorine and bromine atoms would significantly impact the basicity of the amine and the reactivity of the aromatic ring.
The academic relevance of this compound lies in its potential as a versatile intermediate for accessing novel chemical space. Its unique substitution pattern offers a platform for developing new synthetic methodologies and for the creation of complex molecules with potentially valuable biological or material properties. Further research into the synthesis and reactivity of this compound would be a valuable contribution to the field of advanced organic synthesis.
Data Tables
Table 1: Physicochemical Properties of the Precursor 2,6-Dibromo-4-fluorobenzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂Br₂FN |
| Molecular Weight | 278.91 g/mol |
| IUPAC Name | 2,6-dibromo-4-fluorobenzonitrile |
| CAS Number | 404928-18-3 |
Table 2: Plausible Synthetic Transformation to this compound
| Step | Reactant | Reagents and Conditions | Product |
|---|
| 1 | 2,6-Dibromo-4-fluorobenzonitrile | 1. Catalytic Hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) or 2. Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂) in a suitable solvent (e.g., Ethanol (B145695), THF). | this compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSZVXAEUNSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromo 4 Fluorobenzylamine
Established Synthetic Pathways from Precursor Compounds
Established methods for the synthesis of 2,6-dibromo-4-fluorobenzylamine primarily rely on the transformation of readily available precursors, such as the corresponding aromatic aldehydes, nitriles, or halogenated benzenes.
Reduction of Corresponding Aromatic Aldehyde or Nitrile Precursors
A common and effective strategy for the synthesis of benzylamines is the reduction of the corresponding benzaldehyde (B42025) or benzonitrile (B105546).
The reduction of 2,6-dibromo-4-fluorobenzaldehyde, which is commercially available, presents a direct route to the target compound. This transformation can be achieved using various reducing agents. A general method for the reductive amination of benzaldehyde derivatives involves catalytic hydrogenation. For instance, a process using a Pd-C catalyst in the presence of chloroform (B151607) can facilitate the reductive amination of a benzaldehyde with a primary amine to yield the corresponding N-substituted benzylamine (B48309) hydrochloride in high yield. google.com
Alternatively, the reduction of 2,6-dibromo-4-fluorobenzonitrile (B1428680) offers another viable pathway. The catalytic hydrogenation of benzonitriles to benzylamines is a well-established industrial process. A continuous catalytic hydrogenation of benzonitrile using a skeletal nickel catalyst in a fixed-bed reactor has been reported to produce benzylamine. google.com This method can be adapted for the synthesis of this compound from its nitrile precursor. The reaction conditions for such a transformation would typically involve a solvent such as methanol, ethanol (B145695), or tetrahydrofuran, with the reaction pressure ranging from 2.0 to 8.0 MPa. google.com
| Precursor | Reagents and Conditions | Product | Reference |
| Benzaldehyde derivative | Primary amine, Pd-C, Chloroform, Catalytic Hydrogenation | N-monosubstituted benzylamine hydrochloride | google.com |
| Benzonitrile | Skeletal Nickel Catalyst, H₂, 2.0-8.0 MPa, Methanol/Ethanol/THF | Benzylamine | google.com |
Amination Reactions of Halogenated Benzenes
The direct amination of a suitably substituted halogenated benzene (B151609) represents another key synthetic strategy. A potential precursor for this approach is 1,3-dibromo-2-(bromomethyl)-5-fluorobenzene. While the direct amination of this specific compound is not widely reported, analogous reactions provide a strong basis for its feasibility.
Copper-catalyzed amination reactions of aryl halides are a powerful tool for the formation of C-N bonds. For example, the amination of 2-bromobenzoic acids with various aliphatic and aromatic amines has been successfully achieved using a copper powder and copper(I) oxide catalyst system in 2-ethoxyethanol (B86334) at 130 °C. nih.gov Notably, the amination of 2-bromo-4-fluorobenzoic acid with aniline (B41778) proceeded with high yield, demonstrating the compatibility of the fluoro-substituent with these reaction conditions. nih.gov This suggests that a similar copper-catalyzed amination of a 2,6-dibromo-4-fluorobenzyl halide could be a viable route to the target amine.
Furthermore, microwave-assisted copper-catalyzed amination of halopyridines has been shown to be a practical method for the synthesis of substituted diaminopyridines, highlighting the versatility of this catalytic system. georgiasouthern.edu
Development of Novel Synthetic Approaches
Ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic methods. These include novel catalytic hydrogenation techniques and the functionalization of pre-existing aromatic scaffolds.
Catalytic Hydrogenation Methods for Selective Amine Formation
Advances in catalysis offer new possibilities for the selective formation of the benzylamine group. While specific examples for this compound are limited, general methodologies for the catalytic hydrogenation of nitriles and reductive amination of aldehydes, as mentioned in section 2.1.1, are continually being refined. The choice of catalyst, support, and reaction conditions plays a crucial role in achieving high selectivity and yield, minimizing the formation of secondary and tertiary amines as byproducts.
Functionalization of Pre-existing Anilines or Phenols
An alternative and powerful approach involves the modification of a pre-existing, suitably substituted aniline or phenol (B47542). A key intermediate for this strategy is 2,6-dibromo-4-fluoroaniline (B1582199). The synthesis of this intermediate can be achieved by the bromination of 4-fluoroaniline. A strong analogy can be drawn from the synthesis of 2,6-dibromo-4-trifluoromethoxyaniline, which is prepared by the bromination of 4-trifluoromethoxyaniline using reagents like bromine in acetic acid or a mixture of a metal bromide and hydrogen peroxide under catalytic conditions. google.com For instance, the reaction of 4-trifluoromethoxyaniline with sodium bromide and hydrogen peroxide in the presence of ammonium (B1175870) molybdate (B1676688) in a biphasic system of dichloromethane (B109758) and water affords the desired product in high yield and purity. google.com
Once 2,6-dibromo-4-fluoroaniline is obtained, it can be converted to the target benzylamine through a series of functional group interconversions. This multi-step process would likely involve diazotization of the aniline to introduce a different functional group that can then be transformed into a chloromethyl or bromomethyl group, followed by amination.
Another potential, though less direct, route could involve the functionalization of a bromophenol derivative. For example, the demethylation of arylmethyl ethers using boron tribromide (BBr₃) is a known strategy for the synthesis of bioactive phenols and could be conceptually applied in a multi-step synthesis. mdpi.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and the use of hazardous reagents. For the synthesis of this compound, this would involve a systematic study of various parameters for the chosen synthetic route.
For instance, in the reduction of 2,6-dibromo-4-fluorobenzonitrile, parameters to be optimized would include the choice of catalyst (e.g., Raney Nickel, Palladium on carbon, Rhodium on alumina), catalyst loading, hydrogen pressure, temperature, and solvent. The table below summarizes conditions used in the analogous synthesis of 2,6-dibromo-4-trifluoromethoxyaniline, which can serve as a starting point for the optimization of the bromination of 4-fluoroaniline.
| Brominating Agent | Catalyst | Solvent | Temperature | Yield | Purity | Reference |
| Bromine | None | Acetic Acid | - | 89% | - | google.com |
| HBr/H₂O₂ | None | Dichloromethane/Water | 40 °C | 77% | 90% | google.com |
| NaBr/H₂O₂ | Ammonium Molybdate | Dichloromethane/Water | 40 °C | 95.0% | 99.6% | google.com |
Similarly, for amination reactions, the choice of copper catalyst, ligand, base, solvent, and reaction temperature would be crucial variables to investigate to achieve optimal results. Research in the field of copper-catalyzed aminations has shown that the nature of the ligand and the base can have a profound impact on the reaction's efficiency and substrate scope. nih.gov
Advanced Characterization Techniques for 2,6 Dibromo 4 Fluorobenzylamine and Its Synthetic Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of organic compounds. A combination of techniques provides a holistic view of the atomic connectivity, functional groups, and electronic properties of 2,6-Dibromo-4-fluorobenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two aromatic protons are in identical chemical environments and would therefore appear as a singlet. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The methylene (B1212753) (-CH₂-) protons of the benzylamine (B48309) group would likely appear as a singlet, and the amine (-NH₂) protons would also present as a singlet, which might be broad and its chemical shift can be concentration and solvent dependent. For comparison, in the spectrum of the related compound 4-Fluorobenzylamine (B26447), the benzylic protons appear as a distinct signal. chemicalbook.comsigmaaldrich.com
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Due to the symmetry of the aromatic ring, four distinct signals are expected for the benzene (B151609) carbons. The carbon atom attached to the fluorine would show a characteristic coupling (¹JCF). The two carbons bearing the bromine atoms would be equivalent, as would the two carbons adjacent to the fluorine and bromine atoms. The benzylic carbon would also give a distinct signal. Data from related compounds like 2,4-Dibromo-1-fluorobenzene can offer insights into the expected chemical shifts of the aromatic carbons. chemicalbook.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and any coupling to nearby protons would be observable.
| Nucleus | Expected Chemical Shift (ppm) and Multiplicity | Rationale |
| ¹H (Aromatic) | Singlet, ~7.0-7.5 | Two equivalent protons on the aromatic ring. |
| ¹H (CH₂) | Singlet, ~3.8-4.2 | Methylene protons of the benzylamine group. |
| ¹H (NH₂) | Broad Singlet, variable | Amine protons, subject to exchange. |
| ¹³C (C-F) | Doublet, ~155-165 | Carbon directly attached to fluorine, showing C-F coupling. |
| ¹³C (C-Br) | Singlet, ~110-120 | Two equivalent carbons attached to bromine. |
| ¹³C (C-H) | Singlet, ~115-125 | Two equivalent aromatic carbons bearing hydrogen. |
| ¹³C (C-CH₂) | Singlet, ~130-140 | Quaternary aromatic carbon attached to the benzylamine group. |
| ¹³C (CH₂) | Singlet, ~40-50 | Benzylic carbon. |
| ¹⁹F | Singlet or Triplet | Single fluorine environment, may show coupling to ortho protons. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹, typically as two bands. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. The C-Br and C-F stretching vibrations would be found in the fingerprint region, typically below 1000 cm⁻¹ and around 1200-1300 cm⁻¹, respectively. For comparison, the IR spectrum of 2,6-dibromo-4-nitroaniline (B165464) shows characteristic vibrations for the dibrominated aromatic ring. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Br bonds are also expected to give rise to a strong Raman signal due to their high polarizability.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Moderate |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| N-H Bend (Amine) | 1590-1650 | Weak |
| C-F Stretch | 1200-1300 | Moderate |
| C-N Stretch | 1020-1250 | Moderate |
| C-Br Stretch | 500-600 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 would be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern would likely involve the loss of the benzyl (B1604629) group, bromine atoms, and other small fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound would give rise to characteristic absorption bands in the UV region. The substitution with bromine and fluorine atoms, as well as the benzylamine group, would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Molecular Rotational Resonance (MRR) Spectroscopy for Impurity Profiling
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that provides unambiguous structural information for small molecules in the gas phase. It is particularly powerful for identifying and quantifying impurities, even those that are isomers of the main component. For this compound, MRR could be used to identify any isomeric impurities, such as those with different substitution patterns on the aromatic ring, which may be difficult to distinguish by other spectroscopic methods.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, the crystal structure of the closely related compound 2,6-Dibromo-4-fluoroaniline (B1582199) has been determined. researchgate.net This structure reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The molecules are packed in a way that is influenced by intermolecular interactions, including hydrogen bonding from the amine group and halogen bonding.
Single Crystal X-ray Diffraction Analysis
A study on 2,6-Dibromo-4-fluoroaniline revealed that it crystallizes in the monoclinic P21/c space group. researchgate.net The crystal structure of this analog is a crucial reference point for predicting the solid-state conformation of this compound. The addition of a methylene group (-CH2-) between the aromatic ring and the amine in the benzylamine would introduce greater conformational flexibility, yet the fundamental packing forces and symmetry elements may share similarities.
The crystallographic data for 2,6-Dibromo-4-fluoroaniline is summarized below, offering a glimpse into the structural parameters that could be anticipated for its benzylamine counterpart.
Table 1: Crystallographic Data for 2,6-Dibromo-4-fluoroaniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄Br₂FN |
| Formula Weight | 268.91 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.0332(5) |
| b (Å) | 4.34070(10) |
| c (Å) | 21.9732(5) |
| β (°) | 109.6910(10) |
| Volume (ų) | 1529.61(7) |
| Z | 8 |
Data sourced from a study on 2,6-dibromo-4-fluoroaniline. researchgate.net
Analysis of Supramolecular Assembly and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions dictate the supramolecular assembly and have a profound effect on the physical properties of the material. For halogenated compounds like this compound, halogen bonding is a significant directional interaction that influences crystal packing. rsc.orgresearchgate.net
Chromatographic and Purity Assessment Methods in Research Scale
The synthesis of this compound and its derivatives necessitates rigorous purity assessment to ensure the reliability of subsequent research findings. At the research scale, several chromatographic techniques are routinely employed for this purpose.
Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. globalscientificjournal.com By spotting the crude reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the separation of the desired product from starting materials and byproducts can be visualized, often under UV light. globalscientificjournal.com
For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The selection between HPLC and GC depends on the volatility and thermal stability of the compound. Given the benzylamine moiety, HPLC would likely be a suitable method for the analysis of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be a typical starting point for purity determination. The purity is assessed by integrating the peak area of the main component relative to the total peak area of all components detected in the chromatogram.
The identity of the purified compound is then unequivocally confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and mass, respectively.
Applications of 2,6 Dibromo 4 Fluorobenzylamine As a Versatile Building Block in Complex Molecular Architectures
Role in Medicinal Chemistry Research and Bioactive Molecule Synthesis
The structural motifs present in 2,6-Dibromo-4-fluorobenzylamine are of significant interest in drug discovery. The di-ortho-bromo substitution can induce specific conformational preferences and provide sites for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity. The primary amine serves as a key handle for constructing a variety of pharmacologically relevant structures.
The primary amine of this compound is a versatile functional group for the construction of a wide array of bioactive scaffolds. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse side chains. Furthermore, the bromine atoms can be utilized in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to build molecular complexity. For instance, analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov The synthesis of these compounds often involves the reaction of a substituted benzylamine (B48309) with a chlorinated pyrimidine (B1678525) core.
| Precursor | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |
| 2,6-Dihalogenated Benzylamine | Nucleophilic Substitution | N-benzyl-pyrimidin-4-amine | Anticancer nih.gov |
| Substituted Benzylamine | Reductive Amination | Substituted Benzylamine Derivatives | Anti-Mycobacterium Tuberculosis openmedicinalchemistryjournal.com |
| Halogenated Benzylamine | Condensation/Reduction | 4-sulfamoylphenyl-benzylamine | Carbonic Anhydrase Inhibition |
This table presents examples of pharmacologically relevant scaffolds synthesized from benzylamine precursors, illustrating the potential synthetic pathways for derivatives of this compound.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a prime candidate for their synthesis. The aminomethyl group can be a key component in the formation of nitrogen-containing heterocycles. For example, multicomponent reactions are powerful tools for the efficient synthesis of complex heterocycles. nih.gov The reaction of a primary amine, such as this compound, with other reactants can lead to the formation of pyrazoles, pyrimidines, and other important heterocyclic systems. ekb.egchemicalbook.com The presence of the halogen atoms on the benzylamine can influence the electronic and steric properties of the resulting heterocyclic system, potentially leading to enhanced biological activity. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The this compound scaffold is well-suited for such studies. The bromine atoms can be systematically replaced or modified through cross-coupling reactions to explore the impact of different substituents at these positions. The fluorine atom's position is fixed, providing a constant electronic influence, while the amine group can be derivatized to explore a wide range of interactions with biological targets. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that substitutions on the benzylamine ring significantly impact their inhibitory activity against the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, research on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines has demonstrated that different substituents on the benzylamine group affect their antibacterial activity. researchgate.net
| Parent Scaffold | Substitution Position | Substituent | Impact on Activity |
| N-benzyl-pyrimidin-4-amine | Benzyl (B1604629) Ring | Various | Modulates USP1/UAF1 inhibition nih.gov |
| N⁴-benzylamine-quinazoline | Benzyl Ring | Various | Affects antibacterial potency researchgate.net |
| Halogenated Benzylamine | Aromatic Ring | Halogens | Influences antimicrobial properties |
This table illustrates how systematic derivatization of benzylamine-containing scaffolds, a strategy applicable to this compound, is used to establish structure-activity relationships.
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry and often exhibit a range of biological activities. ekb.egnih.govnih.govresearchgate.netkoreascience.krresearchgate.netarpgweb.comgsconlinepress.comresearchgate.net The primary amine of this compound can be readily converted into a Schiff base by reacting it with a suitable carbonyl compound. The resulting imine, along with other potential donor atoms in the molecule, can coordinate with various metal ions to form stable complexes. These metal complexes can have enhanced biological properties compared to the free ligands. nih.govarpgweb.com For example, Schiff bases derived from halogenated anilines have demonstrated significant antimicrobial activity, which can be further modulated by complexation with metal ions. alayen.edu.iq
| Amine Precursor | Carbonyl Compound | Resulting Schiff Base | Potential Biological Application |
| Halogenated Aniline (B41778) | Salicylaldehyde | Halogenated Salicylidene | Antimicrobial alayen.edu.iq |
| 2-Aminophenol | Substituted Aldehyde | Hydroxylated Schiff Base | Antimicrobial nih.gov |
| Primary Amine | Various Aldehydes | Various Schiff Bases | Anticancer, Antifungal nih.govgsconlinepress.com |
This table provides examples of Schiff bases synthesized from primary amines and their potential biological applications, highlighting the prospective utility of Schiff bases derived from this compound.
Aminoalcohols are important structural motifs found in many natural products and pharmaceuticals. The synthesis of novel aminoalcohol derivatives by combining a synthetic amine with a natural product scaffold, such as a diterpenoid, is a promising strategy for generating new bioactive compounds. While direct examples using this compound are not documented, the general methodology involves the reaction of an amine with an epoxide or other electrophilic species on the natural product backbone. The unique substitution pattern of this compound could impart interesting pharmacological properties to the resulting hybrid molecules.
Contributions to Materials Science Research
The same structural features that make this compound attractive for medicinal chemistry also give it potential in materials science. The presence of multiple reactive sites allows for its incorporation into polymers and other functional materials. The bromine atoms can be used as sites for polymerization reactions, such as polycondensation or cross-coupling polymerization. The fluorine atom can enhance the thermal stability and hydrophobicity of the resulting materials. The amine group can be used to introduce specific functionalities or to modify the surface properties of materials. Halogenated aromatic compounds are known to be useful in the development of flame-retardant materials and as intermediates in the synthesis of dyes and pigments. While specific applications of this compound in this field are yet to be explored, its polyhalogenated nature suggests potential utility in the design of novel functional polymers and materials with tailored properties.
Monomer in the Synthesis of Specialty Polymers and Resins
The structure of this compound makes it a prime candidate for use as a monomer in the creation of specialty polymers. The presence of bromine atoms, in particular, is known to confer valuable properties such as flame retardancy. The amine group provides a reactive site for polymerization reactions, such as polycondensation or ring-opening polymerization.
For instance, similar brominated aromatic amines are used as precursors for polybenzoxazines, a class of high-performance thermosetting resins. researchgate.net The synthesis involves the reaction of the amine with a phenol (B47542) and formaldehyde, followed by thermal ring-opening polymerization. researchgate.net Polymers derived from such brominated monomers exhibit enhanced thermal stability and limited flammability, properties that are critical for applications in electronics, aerospace, and automotive industries. The incorporation of this compound into polymer backbones could yield materials with a combination of flame resistance (from bromine), thermal stability, and specific electronic characteristics (from fluorine).
Table 1: Potential Polymer Types and Properties from Benzylamine-derived Monomers
| Polymer Class | Polymerization Method | Key Properties Conferred by Monomer | Potential Applications |
| Polybenzoxazines | Ring-Opening Polymerization | Flame Retardancy, High Thermal Stability, Low Water Absorption | Electronic Encapsulants, Composites, Adhesives |
| Polyamides | Polycondensation | High-Temperature Resistance, Mechanical Strength | Advanced Fibers, Engineering Plastics |
| Polyimides | Polycondensation | Exceptional Thermal Stability, Chemical Resistance | Aerospace Components, Flexible Electronics |
Intermediate for Organic Electronic Materials (e.g., OLEDs, OFETs)
The synthesis of materials for organic electronics relies on building blocks that allow for precise tuning of molecular orbital energy levels. Halogenated organic compounds are instrumental in this field. ossila.com The electron-withdrawing nature of the fluorine and bromine atoms in this compound can be used to adjust the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of larger conjugated systems derived from it.
A related compound, 4-bromo-2,6-difluoroaniline (B33399), serves as an intermediate for quasiplanar triarylamines used as hole-transporting materials (HTMs) in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com Similarly, this compound can be elaborated through reactions like Pd-catalyzed cross-coupling (at the C-Br positions) to build larger, conjugated molecules. These resulting materials could function as HTMs, electron-transporting materials, or emissive host materials in organic electronic devices. The ortho-bromo substituents provide steric hindrance that can be used to control intermolecular packing and prevent undesirable aggregation, which is crucial for maintaining high device efficiency and lifetime.
Table 2: Role of Substituents in Tuning Organic Electronic Materials
| Substituent | Position | Effect on Molecular Properties |
| Fluorine | para | Lowers HOMO/LUMO energy levels, enhances electron injection/transport. |
| Bromine | ortho | Provides sites for further functionalization (e.g., cross-coupling). |
| Bromine | ortho | Introduces steric bulk to control molecular packing and film morphology. |
| Benzylamine | Core | Acts as a reactive handle for synthesis and a potential site for charge localization. |
Formation of Supramolecular Assemblies and Networks
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The distinct features of this compound make it an excellent candidate for designing molecules that can self-assemble. The primary amine group is a hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonding networks.
Research on analogous molecules has demonstrated the power of this approach. For example, a palladium-azobenzene complex based on 4-bromo-2,6-difluoroaniline was shown to reversibly switch between two different self-assembled structures upon photo-irradiation. ossila.com Furthermore, derivatives have been used to create supramolecular hydrogels capable of the controlled release of active agents. ossila.com By modifying the benzylamine core of this compound, it is possible to create new building blocks for functional supramolecular systems, such as porous crystalline networks (Covalent Organic Frameworks or Metal-Organic Frameworks precursors) or stimuli-responsive gels.
Utilization in Organometallic Chemistry and Catalysis
Ligand Design for Transition Metal Catalysis
The benzylamine moiety is a versatile functional group for incorporation into ligands for transition metal catalysis. It can be readily converted into imines, amides, or other coordinating groups. The steric and electronic environment around the metal center can be systematically tuned by the substituents on the aromatic ring. The two ortho-bromo substituents on this compound provide significant steric bulk, which is a key design element in many successful catalysts for controlling selectivity.
For example, 2,6-bis(imino)pyridyl ligands, often prepared from substituted anilines, are widely used to create highly active iron and cobalt catalysts for olefin oligomerization and polymerization. researchgate.net Similarly, phenoxy-imine ligands derived from substituted anilines are used in nickel and palladium catalysis. academie-sciences.fr By reacting this compound with appropriate aldehydes or ketones, a variety of multidentate ligands can be synthesized. The steric hindrance from the bromo groups can create a well-defined coordination pocket around the metal, while the electronic influence of the para-fluoro group can modulate the reactivity of the catalytic center.
Precursor for Advanced Catalytic Systems
The journey from a simple building block to a functional catalyst involves several stages, and this compound serves as an early-stage precursor in this process. The initial compound is first used to synthesize a more complex organic molecule—the ligand. This ligand is then reacted with a metal salt (a metal precursor) to form the final catalyst complex, often referred to as a pre-catalyst, which becomes active under specific reaction conditions.
For instance, research on late-transition metal polymerization catalysts often involves the synthesis of elaborate ligands from readily available anilines. academie-sciences.fr These ligands are then complexed with a metal source like (DME)NiBr₂ (where DME is dimethoxyethane) to generate the nickel(II) bromide complexes that, upon activation, polymerize olefins with high activity. academie-sciences.fr The properties of the resulting polymer are directly influenced by the structure of the ligand, which traces back to the initial aniline or benzylamine precursor. Therefore, this compound is a valuable precursor for developing new generations of catalysts with potentially improved activity, selectivity, or stability.
Table 3: Pathway from Building Block to Catalytic System
| Stage | Component | Role | Example from Literature Analogy |
| 1. Precursor | This compound | Starting material with desired steric/electronic features. | 2,6-disubstituted anilines. researchgate.netacademie-sciences.fr |
| 2. Ligand | Iminopyridyl or Phenoxy-imine | Chelates to the metal center, defining the catalytic pocket. | 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene. academie-sciences.fr |
| 3. Catalyst Complex | Ligand-Metal Complex (e.g., Ni, Fe, Pd) | The pre-catalyst that is activated for the chemical transformation. | 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylnickel bromide. academie-sciences.fr |
Application in Fine Chemical Synthesis
In the synthesis of complex, high-value molecules (fine chemicals) such as pharmaceuticals and agrochemicals, multi-substituted aromatic compounds are indispensable intermediates. ossila.comsigmaaldrich.com this compound is a prime example of such a versatile building block due to its multiple, chemically distinct reactive sites.
Reactivity and Derivatization Studies of 2,6 Dibromo 4 Fluorobenzylamine
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine group in 2,6-dibromo-4-fluorobenzylamine is a key site for nucleophilic reactions. As a primary amine, it can react with a variety of electrophiles to form a wide range of derivatives. These reactions typically proceed through the nucleophilic attack of the nitrogen lone pair on an electrophilic center.
Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to yield N-(2,6-dibromo-4-fluorobenzyl)amides. The choice of base is crucial to neutralize the hydrogen halide byproduct.
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation, resulting in a mixture of products, including the quaternary ammonium (B1175870) salt. nih.gov Reductive amination offers a more controlled method for synthesizing secondary and tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides. These derivatives are often crystalline solids and are useful for characterization.
Table 1: Predicted Products of Nucleophilic Substitution at the Amine Moiety
| Electrophile | Reagent Example | Predicted Product |
| Acyl Halide | Acetyl chloride | N-(2,6-dibromo-4-fluorobenzyl)acetamide |
| Alkyl Halide | Methyl iodide | N-(2,6-dibromo-4-fluorobenzyl)-N-methylamine |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(2,6-dibromo-4-fluorobenzyl)-4-methylbenzenesulfonamide |
Functional Group Interconversions of Halogen Atoms
The two bromine atoms on the aromatic ring of this compound are amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. mdpi.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions of the benzylamine (B48309) core. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Selective mono- or di-substitution could potentially be achieved by controlling the stoichiometry of the reagents and reaction conditions.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. synquestlabs.com By reacting this compound with an amine in the presence of a palladium catalyst and a suitable ligand, one or both of the bromine atoms could be replaced with a new amino group, leading to the synthesis of substituted diaminobenzylamines.
Table 2: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Predicted Product (Mono-substitution) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 2-Bromo-6-phenyl-4-fluorobenzylamine |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | N¹,2-Dibromo-4-fluorobenzyl-benzene-1,6-diamine |
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
The benzylamine moiety can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. google.com However, in the case of this compound, the positions ortho to the benzylamine group are already substituted with bromine atoms. An alternative and more likely scenario is halogen-metal exchange, where an organolithium reagent would preferentially react with one of the bromine atoms to form a lithiated intermediate. This aryllithium species can then be quenched with various electrophiles to introduce a range of functional groups. The greater reactivity of bromine over fluorine in halogen-metal exchange would likely lead to selective reaction at the bromine-substituted positions.
Formation and Reactivity of Imines and Related Derivatives
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org
The formation of the C=N double bond in the imine introduces a new site of reactivity. Imines can undergo a variety of transformations, including:
Reduction: Imines can be readily reduced to the corresponding secondary amines using reducing agents such as sodium borohydride. This two-step process of imine formation followed by reduction is known as reductive amination and is a common method for the synthesis of secondary amines.
Nucleophilic Addition: The carbon atom of the imine double bond is electrophilic and can be attacked by nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide, to form new carbon-carbon bonds.
Cycloaddition Reactions: Imines can participate as dienophiles or azadienes in cycloaddition reactions, providing access to various heterocyclic structures.
Table 3: Imine Formation and Subsequent Reactivity
| Reactant | Reaction Type | Reagent | Product |
| Benzaldehyde (B42025) | Imine Formation | Acid catalyst | N-(2,6-dibromo-4-fluorobenzylidene)benzylamine |
| N-(2,6-dibromo-4-fluorobenzylidene)benzylamine | Reduction | Sodium borohydride | N-(2,6-dibromo-4-fluorobenzyl)benzylamine |
| N-(2,6-dibromo-4-fluorobenzylidene)benzylamine | Nucleophilic Addition | Methylmagnesium bromide | 1-(2,6-dibromo-4-fluorophenyl)-N-benzyl-ethanamine |
Stereoselective Transformations and Chiral Derivatization
The prochiral nature of this compound, upon derivatization of the amine or transformation of the aromatic ring, opens up possibilities for stereoselective synthesis. For instance, the formation of diastereomeric salts with a chiral acid could be a viable method for resolving the racemic mixture of a chiral derivative. Furthermore, the use of chiral catalysts in cross-coupling or reduction reactions could potentially lead to the enantioselective synthesis of specific derivatives. While no specific examples for this compound are available, the principles of asymmetric synthesis are broadly applicable.
Exploration of Novel Reaction Pathways and Mechanisms
The unique combination of functional groups in this compound could lead to the discovery of novel reaction pathways. For example, intramolecular reactions could be envisaged under certain conditions. The electronic effects of the fluorine and bromine substituents on the reactivity of the aromatic ring and the benzylamine moiety warrant further investigation. Computational studies could provide insights into the reaction mechanisms and help predict the regioselectivity and stereoselectivity of various transformations. The interplay between the directing effects of the amine and the halogen atoms in electrophilic aromatic substitution or metalation reactions would be a particularly interesting area for mechanistic exploration.
Future Research Directions and Emerging Applications
Sustainable Synthetic Methodologies for Halogenated Benzylamines
The industrial and research demand for halogenated benzylamines necessitates the development of manufacturing processes that are not only efficient and high-yielding but also economically and environmentally sustainable. google.com Future research is intensely focused on moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and greener alternatives.
A primary route for synthesizing benzylamines is the catalytic hydrogenation of the corresponding benzonitriles. rsc.org Research indicates that silica-supported metal catalysts, particularly nickel (Ni/SiO₂), demonstrate high activity and selectivity for the conversion of benzonitrile (B105546) to benzylamine (B48309). rsc.org In studies using ethanol (B145695) as a solvent, Ni/SiO₂ yielded 78% benzylamine, outperforming cobalt and palladium catalysts. rsc.org A significant improvement was observed when the solvent was switched to methanol, achieving a 92% yield of benzylamine without the need for additional additives. rsc.org
Patented industrial processes highlight the use of transition metal catalysts like copper and zinc for the dehalogenation steps and robust hydrogenation catalysts for the conversion of the nitrile to the amine. google.com One such process involves the continuous addition of a halogenated benzonitrile to a mixture of a hydrogenation catalyst and ammonia (B1221849), which helps in achieving high selectivity and yield. google.com The use of anhydrous ammonia is noted as a strategy to prevent the formation of azeotropic mixtures, simplifying product purification. google.com Further refinement of these catalytic systems, including the use of skeleton nickel catalysts modified with co-catalysts such as chromium, tungsten, molybdenum, or titanium, is an active area of investigation to enhance reaction rates and selectivity under milder conditions. google.com
Table 1: Comparison of Catalytic Systems for Benzylamine Synthesis This table is based on research findings for benzonitrile hydrogenation, a key synthetic step for benzylamines.
| Catalyst | Solvent | Key Findings | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Ni/SiO₂ | Methanol | Highest yield achieved among tested solvents. | 92% Yield | rsc.org |
| Ni/SiO₂ | Ethanol | More active and selective than Co/SiO₂ and Pd/SiO₂. | 78% Yield | rsc.org |
| Transition Metals (Cu, Zn) | Solvent-free (in dehalogenation step) | Used for dehalogenation of precursors before hydrogenation. | High yield and robust process | google.com |
| Skeleton Nickel with co-catalysts (Cr, W, Mo, etc.) | Low-grade alcohols or aryl hydrocarbons | Aims for high output rate under pressure. | >92% Total Recovery | google.com |
Advanced Applications in Interdisciplinary Research Fields
The structural features of 2,6-Dibromo-4-fluorobenzylamine make it a versatile scaffold for applications that cut across multiple disciplines.
Medicinal Chemistry and Diagnostics: Halogenated organic molecules are fundamental in drug design. Analogues such as 4-fluorobenzylamine (B26447) are used as precursors for synthesizing radiolabeled compounds like [¹⁸F]-labeled folate for use in positron emission tomography (PET) imaging. sigmaaldrich.com The presence of bromine and fluorine atoms in this compound makes it an intriguing candidate for the development of dual-mode imaging agents or theranostic compounds. The general class of halogenated benzylamine derivatives is also widely utilized as intermediates for pharmaceuticals and agrochemicals. google.com
Development of Next-Generation Functional Materials and Bioactive Compounds
Future research will leverage the unique structure of this compound as a starting point for creating highly specific functional molecules.
Bioactive Compounds: The 2,6-disubstituted benzylamine framework is a known pharmacophore for producing inhibitors of copper amine oxidases (CAOs), a class of enzymes implicated in various cellular processes. nih.gov By synthesizing derivatives of 2,6-disubstituted benzylamines, researchers have created potent and selective reversible inhibitors for these enzymes. nih.gov The nature of the substituents allows for the fine-tuning of activity and selectivity, demonstrating that the core benzylamine structure is a promising scaffold. nih.gov Furthermore, a closely related precursor, 2,6-dibromo-4-fluoroaniline (B1582199), is employed in the synthesis of a prostaglandin (B15479496) D₂ receptor antagonist, indicating the utility of this specific halogenation pattern in developing treatments for conditions like allergic rhinitis. chemdad.com This suggests a direct pathway for using this compound to develop new therapeutic agents.
Functional Materials: The creation of ordered functional materials is a key goal in materials science, aiming to overcome the trade-offs inherent in conventional materials. nih.gov The unique combination of a flexible aminomethyl group with a rigid, halogen-rich aromatic ring makes this compound an ideal building block. Its derivatives could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the halogen atoms can form halogen bonds to control the framework's porosity and catalytic activity. Such materials could find use in gas storage, separation, or heterogeneous catalysis. nih.govnih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
The structure of this compound is well-suited for modern drug discovery and materials development paradigms that rely on large-scale synthesis and screening.
The primary amine group serves as a versatile chemical handle for combinatorial library synthesis. Through well-established reactions like amide bond formation, reductive amination, or urea (B33335) synthesis, a vast array of derivatives can be rapidly generated from the 2,6-dibromo-4-fluoro-substituted core. This constant core provides a defined structural foundation, while the diversity-generating reactions introduce a wide range of functional groups and physical properties.
These chemical libraries can then be subjected to high-throughput screening (HTS) against panels of biological targets, such as enzymes or receptors, to identify novel hit compounds for drug development. nih.gov Similarly, in materials discovery, the properties of a library of derivatives could be screened for desired characteristics like conductivity, fluorescence, or thermal stability. This approach accelerates the discovery of new functional materials and bioactive compounds by systematically exploring the chemical space around the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,6-Dibromo-4-fluorobenzylamine, and what intermediates are critical?
- Methodology :
- Direct Bromination : Fluorobenzylamine derivatives can undergo regioselective bromination using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Intermediates such as 4-fluoro-2,6-dibromobenzaldehyde (CAS: 537013-51-7) may form during synthesis, as seen in analogous bromo-fluorobenzaldehyde preparations .
- Reductive Amination : Conversion of brominated fluorobenzaldehydes to benzylamines via reductive amination (e.g., NaBH4/CNBH3 with NH3 or amines) is a viable pathway. For example, 4-bromo-2,6-difluorobenzyl alcohol (CAS: 162744-59-4) is a precursor that can be oxidized and subsequently aminated .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent decomposition. Avoid exposure to moisture and light, as halogenated aromatic amines are prone to hydrolysis and photodegradation .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Key Techniques :
- NMR : - and -NMR to identify splitting patterns (e.g., coupling between fluorine and adjacent protons). For example, the -CH2NH2 group shows a triplet due to coupling with two fluorine atoms .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~ 291.9 Da) and isotopic patterns from bromine .
- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1100 cm (C-F stretch) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry of this compound?
- Procedure :
- Grow single crystals via slow evaporation in solvents like DCM/hexane.
- Use SHELXL (for refinement) and Mercury CSD (for visualization) to analyze bond lengths, angles, and packing interactions. For example, the C-Br bond length is expected to be ~1.89–1.91 Å, consistent with similar dibromo-fluorinated aromatics .
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., melting points, NMR shifts)?
- Case Example :
- If experimental melting points (e.g., 249–254°C for 4-bromo-2-fluorobenzylamine hydrochloride ) conflict with computational predictions, cross-validate with differential scanning calorimetry (DSC).
- For NMR shifts, compare experimental -NMR data with NIST Chemistry WebBook entries for analogous fluorinated compounds .
- Data Reconciliation : Use multi-technique validation (e.g., XRD for structural confirmation, TGA for decomposition profiles) to address contradictions .
Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?
- Strategies :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce radical-mediated over-bromination.
- Stoichiometry : Use 2.1 equivalents of Br2 or NBS to ensure monobromination at the 4-position before introducing the second bromine .
- Monitoring : Employ HPLC or GC-MS to track intermediate formation (e.g., 4-fluoro-2-bromobenzylamine) and adjust reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
